(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
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Overview
Description
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a brominated derivative of 2-benzopyran, also known as chroman. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 4th position on the chroman ring. The stereochemistry at the 4th position is specified as the S-enantiomer. Compounds of this nature are of interest due to their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Chroman Derivatives: : One common method to synthesize (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves the bromination of a suitable chroman derivative. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and prevent over-bromination.
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Asymmetric Reduction: : Another approach involves the asymmetric reduction of a 7-bromo-2-benzopyran-4-one precursor. This can be achieved using chiral catalysts or reagents such as borane complexes with chiral ligands, which ensure the formation of the desired S-enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group at the 4th position can undergo oxidation to form the corresponding ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
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Reduction: : The compound can be reduced to remove the bromine atom or to further reduce the chroman ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
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Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This is typically carried out under basic conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: Pd/C with hydrogen gas, sodium borohydride (NaBH4).
Substitution: NaH, KOtBu, various nucleophiles.
Major Products
Oxidation: 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.
Reduction: 7-bromo-3,4-dihydro-1H-2-benzopyran.
Substitution: 7-substituted-3,4-dihydro-1H-2-benzopyran-4-ol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
This compound is studied for its potential biological activities. Brominated chroman derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities. The hydroxyl group and the bromine atom contribute to its ability to interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-bromo-3,4-dihydro-1H-2-benzopyran: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: The R-enantiomer, which may have different biological activities due to stereochemistry.
Uniqueness
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
2751603-53-7 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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